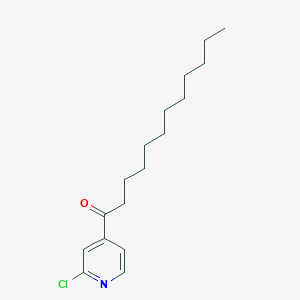

2-Chloro-4-dodecanoylpyridine

Vue d'ensemble

Description

2-Chloro-4-dodecanoylpyridine is a chemical compound with the molecular formula C17H26ClNO . It is used in various chemical reactions and has potential applications in different fields.

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of phosphorous oxychloride (POCl3) in a solvent-free or low solvent conditions . The procedure involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as Fourier-transform Infrared (FT-IR) and Fourier-transform Raman spectroscopy . These techniques provide information about the vibrational spectral analysis of the compound .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can undergo aromatic nucleophilic substitution with anilines under microwave conditions . It can also react with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases . It has a molecular weight of 295.85 . More detailed properties like melting point, boiling point, and density can be found in these databases .Applications De Recherche Scientifique

Photodimerization in Aqueous Solution : A study by Wang, Yuan, and Macartney (2006) explored the guest-host complex of a related compound, 2-aminopyridine hydrochloride, with cucurbit[7]uril. This complex undergoes a stereoselective photodimerization reaction in aqueous solution, demonstrating the potential utility of pyridine derivatives in photodimerization processes (Wang, Yuan, & Macartney, 2006).

Catalytic Applications : Winter, Newkome, and Schubert (2011) reviewed the catalytic applications of terpyridines and their transition metal complexes. These applications include fields like materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis, demonstrating the versatility of pyridine derivatives in various research applications (Winter, Newkome, & Schubert, 2011).

Synthesis and Structure Studies : The synthesis and structure of complexes involving pyridine derivatives have been studied by researchers like Neve, Crispini, Campagna, and Serroni (1999). They investigated the functionalized polypyridine ligands and their Ir(III) cyclometalated compounds, contributing to our understanding of the structural and photophysical properties of these compounds (Neve et al., 1999).

Solid Phase Synthesis : Pierrat, Gros, and Fort (2005) explored the solid-phase synthesis of pyridine-based derivatives using a 2-Chloro-5-bromopyridine scaffold. This work highlights the utility of pyridine derivatives in synthesizing libraries of synthons and chromophores (Pierrat, Gros, & Fort, 2005).

Green Synthesis Process : Research by Li Shu-jing (2013) focused on the green synthesis process of 2-chloro-4-aminopyridine, a related compound, demonstrating the importance of environmentally friendly synthesis methods in the field of pyridine chemistry (Li, 2013).

Safety and Hazards

Orientations Futures

The future directions for 2-Chloro-4-dodecanoylpyridine and similar compounds involve their potential applications in various fields. For example, they can be used as intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals . There is also potential for discovering novel applications of these compounds in the future .

Mécanisme D'action

Target of Action

Related compounds such as quinazoline-based pyrimidodiazepines have shown to interact with dna, egfr (epidermal growth factor receptor), and vegfr-2 (vascular endothelial growth factor receptor 2) receptors . These targets play crucial roles in cell proliferation, survival, migration, adhesion, differentiation, and overexpression in several solid tumors .

Mode of Action

Related compounds have shown to interact with their targets through intercalation and groove binding . Intercalation involves the insertion of molecules between the planar bases of DNA, while groove binding involves the interaction of molecules with the minor or major grooves of the DNA helix .

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Pharmacokinetics

The compound’s molecular weight is 29585 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have shown antiproliferative activity against various cancer cell lines . They have also exhibited cytostatic (TGI) and cytotoxic activity (LC 50 ) .

Propriétés

IUPAC Name |

1-(2-chloropyridin-4-yl)dodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO/c1-2-3-4-5-6-7-8-9-10-11-16(20)15-12-13-19-17(18)14-15/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPVSACEJSDVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642141 | |

| Record name | 1-(2-Chloropyridin-4-yl)dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-80-0 | |

| Record name | 1-(2-Chloro-4-pyridinyl)-1-dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloropyridin-4-yl)dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid](/img/structure/B1368517.png)

![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)